(4S,5S)-Hexahydropyridazine-4,5-diol
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Overview
Description
(4S,5S)-Hexahydropyridazine-4,5-diol is a chiral organic compound with the molecular formula C4H10N2O2 It is characterized by the presence of two hydroxyl groups attached to a hexahydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-Hexahydropyridazine-4,5-diol typically involves the reduction of a precursor compound. One common method is the diastereoselective reduction of a 2-piperidinone derivative using L-Selectride at low temperatures . This method ensures high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-Hexahydropyridazine-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different diols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various diols or amines.
Scientific Research Applications
(4S,5S)-Hexahydropyridazine-4,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4S,5S)-Hexahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxyl groups and the hexahydropyridazine ring play crucial roles in its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: This compound has a similar structure but contains sulfur atoms instead of nitrogen.
(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid: This compound has additional keto groups and a carboxylic acid moiety.
Uniqueness
(4S,5S)-Hexahydropyridazine-4,5-diol is unique due to its specific stereochemistry and the presence of the hexahydropyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
(4S,5S)-Hexahydropyridazine-4,5-diol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, characterization, and biological implications of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the hydrazine-mediated cyclization of appropriate precursors. The compound can be characterized using various techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Table 1: Characterization Data
Technique | Observations |
---|---|
IR Spectroscopy | N-H stretch at ~3095 cm⁻¹; C=C aromatic bonds at ~1594 cm⁻¹ |
NMR | Chemical shifts indicative of hydrogen environments in the pyridazine ring |
MS | Molecular ion peak corresponding to C₈H₁₀N₄O₂ |
Biological Activity
Research indicates that this compound exhibits various biological activities. Notably, derivatives of pyridazines have shown promise in pharmacological applications such as anti-inflammatory, antimicrobial, and anticancer effects.
Case Studies
- Antimicrobial Activity : A study demonstrated that pyridazine derivatives, including this compound, exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.
- Anticancer Potential : Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
- Neuroprotective Effects : Research has also indicated neuroprotective properties of certain hexahydropyridazine derivatives in models of neurodegenerative diseases. These studies often involve assessing oxidative stress markers and neuronal survival rates.
Table 2: Summary of Biological Activities
Activity Type | Findings |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anticancer | Induces apoptosis in specific cancer cell lines |
Neuroprotective | Reduces oxidative stress in neuronal models |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could mediate its effects on cellular signaling pathways.
- Oxidative Stress Reduction : The compound may enhance antioxidant defenses within cells.
Properties
CAS No. |
566917-27-9 |
---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(4S,5S)-diazinane-4,5-diol |
InChI |
InChI=1S/C4H10N2O2/c7-3-1-5-6-2-4(3)8/h3-8H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
HARAOQHEHPISJO-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CNN1)O)O |
Canonical SMILES |
C1C(C(CNN1)O)O |
Origin of Product |
United States |
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